![molecular formula C17H22N2O2 B11066066 (3E)-4-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11066066.png)
(3E)-4-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one
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Overview
Description
(E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by functionalization to introduce the methoxy and trimethyl groups. The final step involves the formation of the enamine moiety through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the enamine moiety to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: Shares the methoxy group and indole core but differs in the side chain structure.
3,3-Dimethylindole: Similar indole core with different substituents.
Indole-3-carbinol: Another indole derivative with distinct biological activities.
Uniqueness
(E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
(E)-4-[(5-methoxy-1,2,3-trimethylindol-6-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-10(7-11(2)20)18-15-9-16-14(8-17(15)21-6)12(3)13(4)19(16)5/h7-9,18H,1-6H3/b10-7+ |
InChI Key |
GCNVIUIVYWNBRP-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(N(C2=CC(=C(C=C12)OC)N/C(=C/C(=O)C)/C)C)C |
Canonical SMILES |
CC1=C(N(C2=CC(=C(C=C12)OC)NC(=CC(=O)C)C)C)C |
Origin of Product |
United States |
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